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Compound of Interest

Compound Name: 6-Bromo-2,5-dimethyl-2H-indazole

Cat. No.: B1519975 Get Quote

An In-depth Technical Guide to 6-Bromo-2,5-dimethyl-2H-indazole: A Core Intermediate in

Modern Pharmaceutical Synthesis

Introduction: The Strategic Value of the Indazole
Scaffold
In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational

pillars. Their prevalence is remarkable, with a 2022 analysis showing that 59% of small-

molecule drugs approved by the U.S. FDA contain such a scaffold.[1] Among these, the

indazole ring system—a bicyclic aromatic structure composed of a fused benzene and pyrazole

ring—has emerged as a "privileged scaffold."[2] While rare in nature, synthetic indazole

derivatives exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-

inflammatory, and anti-HIV properties.[1][2]

This guide focuses on a specific, highly functionalized indazole derivative: 6-Bromo-2,5-
dimethyl-2H-indazole. This compound serves not as an end-product, but as a critical and

versatile pharmaceutical intermediate. Its strategic design, featuring a bromine atom ripe for

cross-coupling reactions and specific methyl substitutions to modulate solubility and metabolic

stability, makes it an invaluable building block for constructing complex, high-value active

pharmaceutical ingredients (APIs). We will explore its synthesis, key transformations, and its

application in the logical construction of potential therapeutic agents.

Physicochemical and Spectroscopic Profile
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A clear understanding of a starting material's fundamental properties is the bedrock of any

successful synthetic campaign. The key identifiers and characteristics of 6-Bromo-2,5-
dimethyl-2H-indazole are summarized below.

Property Value Source

CAS Number 1159511-92-8 [3]

Molecular Formula C₉H₉BrN₂ [3]

Molecular Weight 225.09 g/mol [3][4]

Appearance White to light yellow solid [5]

Purity Typically ≥97% [4]

Spectroscopic Signature (¹H NMR)
While a reference spectrum should always be run, the expected ¹H NMR spectroscopic data in

a solvent like CDCl₃ provides a crucial identity check. The structure suggests a distinct pattern:

Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-7.8 ppm)

corresponding to the protons at the C4 and C7 positions of the indazole ring.

N-Methyl Protons: A singlet integrating to three protons will appear for the methyl group

attached to the N2 position (approx. 3.8-4.2 ppm).

C-Methyl Protons: A second singlet, also integrating to three protons, will be present for the

methyl group at the C5 position (approx. 2.3-2.6 ppm).

The absence of a broad N-H proton signal and the presence of the N-methyl signal are key

indicators of the 2H-indazole isomer.

Synthesis: The Challenge of Regiocontrol
The synthesis of N-alkylated indazoles presents a classic regioselectivity challenge. Direct

alkylation of an indazole precursor often yields a mixture of N1 and N2 isomers, necessitating

careful reaction control and robust purification methods. The synthesis of 6-Bromo-2,5-
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dimethyl-2H-indazole is best approached via the N-methylation of a 6-bromo-5-methyl-1H-

indazole precursor.

The causality behind this synthetic strategy is rooted in controlling the nucleophilicity of the

indazole nitrogen atoms.

Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is employed to

deprotonate the N-H of the indazole ring. This creates an indazolide anion, a much more

potent nucleophile than the neutral starting material.

Alkylation: The indazolide anion then attacks the electrophilic methyl source, typically methyl

iodide or dimethyl sulfate. This Sₙ2 reaction can occur at either the N1 or N2 position. The

2H-indazole is often the thermodynamically more stable product, but a mixture is common.[2]

Purification: The N1 and N2 isomers possess different dipole moments and, consequently,

different polarities. This difference is exploited for separation using silica gel column

chromatography.

Experimental Protocol: Synthesis of 6-Bromo-2,5-
dimethyl-2H-indazole
This protocol is an illustrative methodology based on standard procedures for indazole

alkylation.[6]

Step 1: Deprotonation

To a solution of 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF,

10 mL per gram of starting material) under a nitrogen atmosphere, add sodium hydride (60%

dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be

observed.

Step 2: N-Methylation

Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or

LC-MS for the consumption of the starting material.

Step 3: Work-up and Purification

Carefully quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Extract the mixture with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the resulting crude residue by column chromatography on silica gel, using a gradient

of ethyl acetate in hexanes to separate the desired 6-Bromo-2,5-dimethyl-2H-indazole (the

less polar isomer) from the 1,5-dimethyl isomer.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for N-methylation of a bromo-indazole precursor.

The Strategic Role in Synthesis: A Gateway to
Molecular Complexity
The true value of 6-Bromo-2,5-dimethyl-2H-indazole lies in the synthetic potential of its C6-

bromo substituent. This bromine atom is a versatile functional handle, perfectly positioned for
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palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern

pharmaceutical synthesis.

Key Transformation: The Suzuki-Miyaura Cross-
Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this

context, it allows for the introduction of a wide variety of aryl or heteroaryl groups at the 6-

position of the indazole core, enabling the exploration of structure-activity relationships (SAR)

in a drug discovery program.

The causality of the Suzuki reaction is a well-understood catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the

indazole.

Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group

to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling of 6-Bromo-2,5-
dimethyl-2H-indazole
This protocol is a representative example for coupling with a generic arylboronic acid.

Step 1: Reaction Setup

In a reaction vessel, combine 6-Bromo-2,5-dimethyl-2H-indazole (1.0 eq), the desired

arylboronic acid (1.2 eq), and a palladium catalyst such as [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

Add a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

Purge the vessel with an inert gas (nitrogen or argon).
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Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

Step 2: Reaction Execution

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

Step 3: Work-up and Purification

Cool the reaction to room temperature and dilute with water.

Extract with an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Purify the crude product by column chromatography or recrystallization to yield the desired

6-aryl-2,5-dimethyl-2H-indazole.

Application in Medicinal Chemistry Logic
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Caption: Logical flow from intermediate to a potential drug candidate via Suzuki coupling.
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Application Example: Constructing a Kinase
Inhibitor Scaffold
Many successful kinase inhibitors, such as Pazopanib and Axitinib, utilize an indazole core.

The indazole nitrogen atoms are often crucial for forming hydrogen bond interactions with the

"hinge region" of the kinase active site. The 6-position, which we functionalize using the bromo-

intermediate, typically points out towards the solvent-exposed region, providing an ideal

attachment point for groups that confer selectivity and potency.

By using 6-Bromo-2,5-dimethyl-2H-indazole, a medicinal chemist can rapidly synthesize a

library of compounds. For example, coupling it with various heteroaryl boronic acids (e.g.,

pyridine, pyrimidine derivatives) allows for systematic probing of the kinase active site to

optimize binding affinity and pharmacokinetic properties. The 2,5-dimethyl substitution pattern

is not arbitrary; it's a deliberate design choice to block potential sites of metabolic attack (e.g.,

oxidation by cytochrome P450 enzymes) and to fine-tune the molecule's overall lipophilicity and

solubility.

Conclusion
6-Bromo-2,5-dimethyl-2H-indazole is more than just a chemical reagent; it is a strategic tool

in pharmaceutical development. Its synthesis, while requiring careful control of regiochemistry,

leads to a highly valuable intermediate. The C6-bromo group serves as a reliable handle for

advanced palladium-catalyzed cross-coupling reactions, enabling the efficient construction of

diverse and complex molecular architectures. For researchers and scientists in drug

development, understanding the synthesis and reactivity of this intermediate provides a direct

and powerful route to novel indazole-based therapeutics, particularly in the competitive field of

kinase inhibitor design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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